![molecular formula C54H34N6 B13781856 7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
One common method involves the use of triphenylamine (TPA) as the donor and 2,3-dicyanopyrazino phenanthrene (DCPP) as the acceptor units . The synthetic route typically includes:
Formation of the Core Structure: This involves the cyclization of precursor molecules to form the phenanthrene core.
Functionalization: Introduction of diphenylamino groups and cyano groups to the core structure.
Purification: The final product is often purified using sublimation techniques to achieve high purity.
Analyse Des Réactions Chimiques
TPA-DCPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: TPA-DCPP can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
TPA-DCPP has a wide range of applications in scientific research, including:
Organic Electronics: It is extensively used in the development of DR-OLEDs and NIR-OLEDs due to its excellent electronic properties.
Optoelectronics: The compound is used in optical communication devices and infrared imaging systems.
Medical Imaging: TPA-DCPP is employed in infrared medical imaging techniques.
Agriculture: It serves as a special light source for plant growth.
Mécanisme D'action
The mechanism by which TPA-DCPP exerts its effects involves the management of the recombination zone in OLEDs. By adjusting the thickness of the host (CBP) and guest (TPA-DCPP) layers, the position of the recombination zone can be controlled, leading to improved carrier injection and transportation as well as increased exciton recombination rate . This results in high-brightness and high-efficiency OLEDs.
Comparaison Avec Des Composés Similaires
TPA-DCPP is unique compared to other similar compounds due to its specific electronic properties and structural configuration. Similar compounds include:
Triphenylamine-based Compounds: These compounds share the triphenylamine donor unit but differ in their acceptor units.
Dicyanopyrazino Phenanthrene Derivatives: These derivatives have similar acceptor units but different donor groups.
TPA-DCPP stands out due to its balanced donor-acceptor structure, which contributes to its superior performance in OLED applications .
Propriétés
Formule moléculaire |
C54H34N6 |
|---|---|
Poids moléculaire |
766.9 g/mol |
Nom IUPAC |
7,10-bis[4-(N-phenylanilino)phenyl]phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C54H34N6/c55-35-51-52(36-56)58-54-48-32-26-40(38-23-29-46(30-24-38)60(43-17-9-3-10-18-43)44-19-11-4-12-20-44)34-50(48)49-33-39(25-31-47(49)53(54)57-51)37-21-27-45(28-22-37)59(41-13-5-1-6-14-41)42-15-7-2-8-16-42/h1-34H |
Clé InChI |
WVSUMKLEIJMDDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


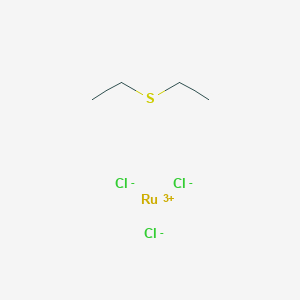
] ester](/img/structure/B13781787.png)

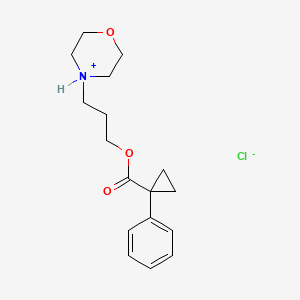
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
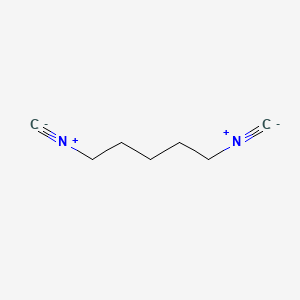
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

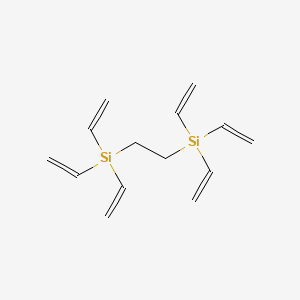
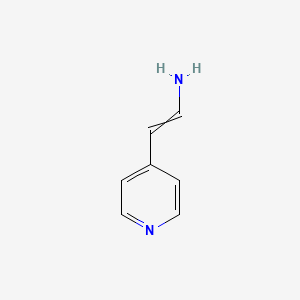
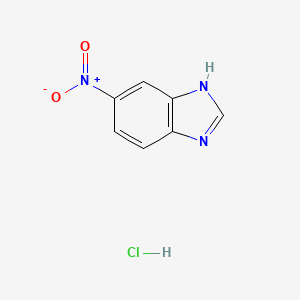
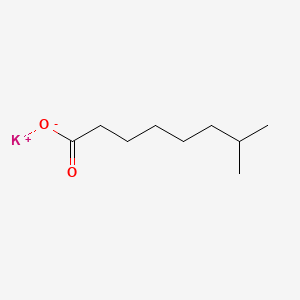
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

